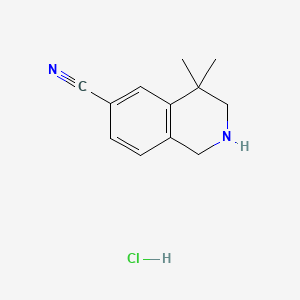

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile hydrochloride is a chemical compound with significant interest in various scientific fields It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile hydrochloride typically involves the cyclization of N-benzyl-2-methylprop-2-en-1-amine using a mixture of concentrated sulfuric acid and 85% phosphoric acid . This reaction yields 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline, which is then reacted with aromatic carboxylic acid chlorides. The subsequent reduction step affords the desired tetrahydroisoquinoline derivatives .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions typically yield tetrahydroisoquinoline derivatives with different substituents.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which are of interest for their potential biological activities .

Scientific Research Applications

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential interactions with biological macromolecules.

Medicine: Research focuses on its potential as a lead compound for developing new therapeutic agents, particularly for neurological disorders.

Mechanism of Action

The exact mechanism of action of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile hydrochloride is not fully understood. it is believed to interact with monoamine oxidase enzymes, inhibiting their activity. This interaction can lead to increased levels of monoamines, which are neurotransmitters involved in mood regulation and other neurological functions .

Comparison with Similar Compounds

1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the dimethyl and carbonitrile substituents.

2-Phenyl-1,2,3,4-tetrahydroisoquinoline: Another derivative with a phenyl group at the 2-position, known for its biological activities.

Uniqueness: 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile hydrochloride is unique due to its specific substituents, which confer distinct chemical and biological properties. These modifications can enhance its stability, reactivity, and potential therapeutic applications compared to other tetrahydroisoquinoline derivatives .

Biological Activity

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile hydrochloride (CAS Number: 1203686-13-8) is a compound belonging to the class of tetrahydroisoquinolines. These organic heterocyclic compounds are characterized by their diverse biological activities, including potential applications in treating various diseases such as diabetes and cancer. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C12H15ClN2

- Molecular Weight : 222.71 g/mol

- CAS Number : 1203686-13-8

1. Antidiabetic Activity

Research indicates that derivatives of 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline can act as peroxisome proliferator-activated receptor (PPAR) agonists , which are crucial in regulating glucose and lipid metabolism. This mechanism suggests potential utility in managing type 2 diabetes by enhancing insulin sensitivity and improving glucose homeostasis .

2. Anticancer Properties

Studies have demonstrated that tetrahydroisoquinoline derivatives exhibit anticancer activity against various cell lines. For instance:

- Cell Line Efficacy : Compounds have shown IC50 values ranging from 3 to 20 µM against different cancer types, indicating significant cytotoxic effects .

- Mechanism : The anticancer effects are attributed to the modulation of molecular pathways involved in cell proliferation and apoptosis. Specifically, these compounds may inhibit angiogenesis and alter cancer cell signaling pathways .

3. Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties:

- Bacterial Inhibition : It has shown effectiveness against strains such as E. faecalis, P. aeruginosa, and K. pneumoniae, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Fungal Activity : Some derivatives have also demonstrated antifungal properties by targeting essential enzymes or cell wall components in fungi.

Research Findings and Case Studies

Several studies have explored the biological activities of tetrahydroisoquinoline derivatives:

The biological activity of this compound can be attributed to several mechanisms:

- PPAR Activation : Binding to PPAR receptors influences gene expression related to glucose and lipid metabolism.

- Cell Cycle Modulation : Induces apoptosis in cancer cells by affecting cell cycle progression.

- Enzyme Inhibition : Targets specific enzymes critical for microbial growth and survival.

Properties

IUPAC Name |

4,4-dimethyl-2,3-dihydro-1H-isoquinoline-6-carbonitrile;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2.ClH/c1-12(2)8-14-7-10-4-3-9(6-13)5-11(10)12;/h3-5,14H,7-8H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWYAUGSXARMLPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC2=C1C=C(C=C2)C#N)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10744842 |

Source

|

| Record name | 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10744842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203686-13-8 |

Source

|

| Record name | 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10744842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.